REACTION_CXSMILES
|
[CH2:1]([NH2:6])[CH2:2][CH2:3][C:4]#[CH:5].[O:7](C(OC(C)(C)C)=O)[C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=O>C(Cl)Cl>[C:11]([O:10][C:8](=[O:7])[NH:6][CH2:1][CH2:2][CH2:3][C:4]#[CH:5])([CH3:14])([CH3:13])[CH3:12]
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Name
|
|
Quantity
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480 mg
|
Type
|
reactant
|
Smiles
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C(CCC#C)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
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Details
|
Evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NCCCC#C)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |